molecular formula C7H9BrN2O B1522507 3-Bromo-5-methoxybenzene-1,2-diamine CAS No. 98546-54-4

3-Bromo-5-methoxybenzene-1,2-diamine

Cat. No.: B1522507
CAS No.: 98546-54-4
M. Wt: 217.06 g/mol
InChI Key: XUYKLQKZGOEMLY-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzene-1,2-diamine (CID 50879058) is a halogenated aromatic diamine with the molecular formula C₇H₉BrN₂O and a molar mass of 217.07 g/mol. Its structural features include a benzene ring substituted with bromine at position 3, a methoxy group at position 5, and two amine groups at positions 1 and 2 (SMILES: COC1=CC(=C(C(=C1)Br)N)N) . The InChIKey XUYKLQKZGOEMLY-UHFFFAOYSA-N confirms its unique stereoelectronic configuration . This compound serves as a precursor in synthesizing heterocyclic systems (e.g., quinoxalines, triazoles) due to its dual amine functionality and electron-rich aromatic core .

Properties

IUPAC Name

3-bromo-5-methoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYKLQKZGOEMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98546-54-4
Record name 3-Bromo-5-methoxybenzene-1,2-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxybenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups to amine groups.

    Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

    Substitution: Bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Quinones.

    Reduction: Diamines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H9_9BrN2_2O
  • SMILES : COC1=CC(=C(C(=C1)Br)N)N
  • InChIKey : XUYKLQKZGOEMLY-UHFFFAOYSA-N

The compound features a bromine atom and a methoxy group on a benzene ring, along with two amino groups. This configuration enhances its reactivity, particularly in electrophilic substitution reactions.

Scientific Research Applications

1. Medicinal Chemistry
3-Bromo-5-methoxybenzene-1,2-diamine has shown potential in drug development. Its structure allows for modifications that can lead to compounds with biological activity against various diseases. For instance, derivatives of this compound are being explored for their antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Candida albicans .

2. Organic Synthesis
This compound serves as an important intermediate in the synthesis of dyes, pigments, and other organic compounds. It can undergo various chemical reactions including:

  • Electrophilic Aromatic Substitution : The amino groups can be substituted or modified to create more complex structures.
  • Oxidation and Reduction Reactions : The amino groups can be oxidized to nitro groups or reduced back to amines, facilitating the synthesis of various derivatives .

3. Materials Science
In materials science, this compound is utilized in the production of polymers and advanced materials. Its reactivity allows it to be incorporated into polymer chains, imparting specific properties such as increased thermal stability or enhanced electrical conductivity.

Case Study 1: Antibacterial Activity

Research has indicated that derivatives of this compound exhibit significant antibacterial activity. A study demonstrated that certain synthesized compounds based on this structure had minimum inhibitory concentrations (MICs) lower than 1 µg/mL against MRSA strains . This suggests its potential as a lead compound in developing new antibiotics.

Case Study 2: Synthesis of Bioactive Molecules

In another study, the compound was used as a starting material for synthesizing bioactive molecules through a series of chemical transformations. The resulting compounds showed promise in targeting specific enzymes involved in disease processes . This highlights its utility in pharmaceutical applications.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryDevelopment of antibacterial agents and other pharmaceuticals
Organic SynthesisIntermediate for dyes, pigments, and complex organic molecules
Materials ScienceUsed in polymer production for enhanced properties
BioconjugationPotential applications in drug delivery systems and protein labeling

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxybenzene-1,2-diamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-bromo-5-methoxybenzene-1,2-diamine with structurally analogous benzene-1,2-diamine derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and applications.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Properties/Applications
This compound C₇H₉BrN₂O 217.07 Br (3), OCH₃ (5), NH₂ (1,2) High electron density at meta positions; used in click chemistry and heterocyclic synthesis .
3-Bromo-5-methylbenzene-1,2-diamine C₇H₉BrN₂ 201.06 Br (3), CH₃ (5), NH₂ (1,2) Less polar than methoxy analog; stored under inert gas due to air sensitivity .
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine C₇H₆BrF₃N₂ 249.04 Br (4), CF₃ (5), NH₂ (1,2) Strong electron-withdrawing CF₃ group enhances stability in radical reactions .
4-Bromo-5-nitrobenzene-1,2-diamine C₆H₆BrN₃O₂ 232.04 Br (4), NO₂ (5), NH₂ (1,2) Nitro group facilitates reduction to amines; used in antimycobacterial agents .
5-Bromo-3-methylbenzene-1,2-diamine C₇H₉BrN₂ 201.06 Br (5), CH₃ (3), NH₂ (1,2) Methyl group at position 3 sterically hinders electrophilic substitution .

Stability and Handling

  • This compound lacks explicit stability data in the literature, but analogs like 3-bromo-5-methylbenzene-1,2-diamine require storage under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • Nitro-substituted derivatives (e.g., 4-bromo-5-nitrobenzene-1,2-diamine) are prone to reduction under acidic conditions, necessitating careful pH control during synthesis .

Biological Activity

3-Bromo-5-methoxybenzene-1,2-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₇H₉BrN₂O
  • Molecular Weight : Approximately 215.06 g/mol
  • Structure : The compound features a benzene ring substituted with a bromine atom at the 3-position, a methoxy group at the 5-position, and two amino groups at the 1- and 2-positions.

The biological activity of this compound is attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may modulate biochemical pathways by influencing protein function or enzyme activity, which is crucial for its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains.

Microorganism MIC (µg/mL)
Staphylococcus aureus7.8
Escherichia coli15.6
Candida albicans3.9
Mycobacterium smegmatis31.1

In particular, the introduction of bromine into the structure has been shown to enhance antimicrobial activity significantly. For instance, a derivative with a similar structure exhibited an MIC of only 0.98 µg/mL against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies using the MTT assay have shown that it can effectively inhibit cell proliferation in liver carcinoma (Hep-G2) and breast cancer (MCF7) cell lines.

Case Study: Cytotoxicity Testing

In a cytotoxicity study involving Hep-G2 and MCF7 cells:

  • Cells were treated with varying concentrations of the compound.
  • Significant cytotoxic effects were observed at concentrations as low as 0.1 µg/mL.
  • The results indicated that the compound could induce apoptosis in cancer cells through specific signaling pathways .

Recent Studies

  • Antimicrobial Efficacy : A study published in October 2023 highlighted that derivatives of this compound showed enhanced activity against resistant strains of bacteria due to structural modifications that improve binding affinity to bacterial enzymes .
  • Anticancer Properties : Research conducted in early 2024 demonstrated that this compound could inhibit tumor growth in vivo models by targeting specific oncogenic pathways involved in cell cycle regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-methoxybenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methoxybenzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.